2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 347341-65-5
VCID: VC21313538
InChI: InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11)
SMILES: CC1=CC(=O)N=C(N1)SC(C)C(=O)O
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

CAS No.: 347341-65-5

Cat. No.: VC21313538

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid - 347341-65-5

Specification

CAS No. 347341-65-5
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Standard InChI InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11)
Standard InChI Key XKHMCYLUZMJEIA-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=O)N=C(N1)SC(C)C(=O)O
SMILES CC1=CC(=O)N=C(N1)SC(C)C(=O)O
Canonical SMILES CC1=CC(=O)N=C(N1)SC(C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator